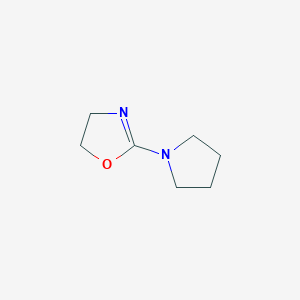
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, which imparts unique physical and chemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate typically involves the bromination of N,N-dimethyl-1-adamantanemethanamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually involve the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of N,N-dimethyl-1-adamantanemethanamine derivatives.
Oxidation: Formation of oxo derivatives of the adamantane structure.
Reduction: Formation of hydrogenated adamantane derivatives.
科学的研究の応用
2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving adamantane derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The adamantane structure provides a rigid framework that can enhance the compound’s stability and interaction with target molecules. The compound may also modulate specific pathways by acting as an inhibitor or activator of enzymes involved in those pathways.
類似化合物との比較
1-Bromo-3,5-dimethyladamantane: Another brominated adamantane derivative with similar properties.
N,N-Dimethyl-1-adamantanemethanamine: The non-brominated parent compound.
2-Chloro-N,N-dimethyl-1-adamantanemethanamine: A chlorinated analog with similar reactivity.
Uniqueness: 2-Bromo-N,N-dimethyl-1-adamantanemethanamine hydrochloride hemihydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties. The bromine atom can participate in specific halogen bonding interactions, which can enhance the compound’s binding affinity and specificity towards certain biological targets. Additionally, the adamantane structure provides a stable and rigid framework, making the compound suitable for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
66969-02-6 |
|---|---|
分子式 |
C26H48Br2Cl2N2O |
分子量 |
635.4 g/mol |
IUPAC名 |
1-(2-bromo-1-adamantyl)-N,N-dimethylmethanamine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C13H22BrN.2ClH.H2O/c2*1-15(2)8-13-6-9-3-10(7-13)5-11(4-9)12(13)14;;;/h2*9-12H,3-8H2,1-2H3;2*1H;1H2 |
InChIキー |
SDGBSUMWXQKCFN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC12CC3CC(C1)CC(C3)C2Br.CN(C)CC12CC3CC(C1)CC(C3)C2Br.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


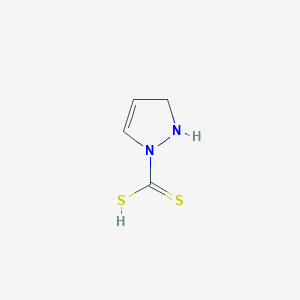
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
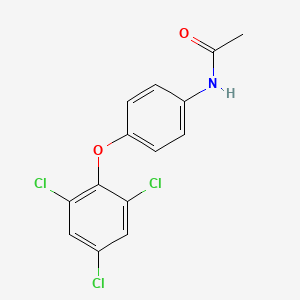
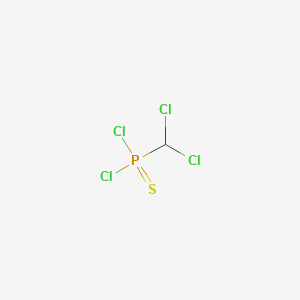
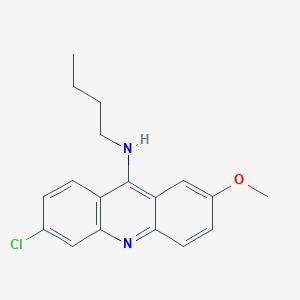

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
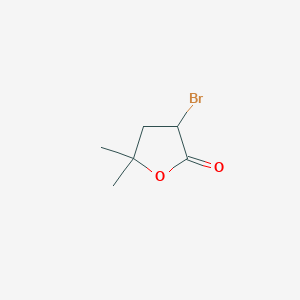
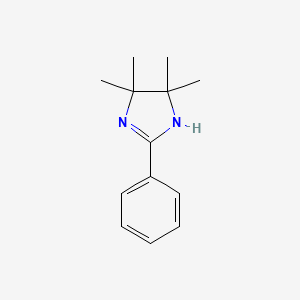
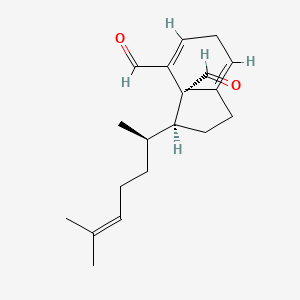
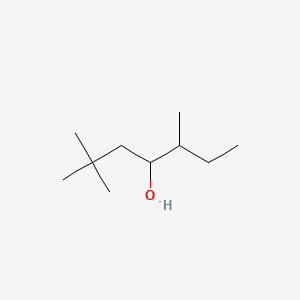

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
